

dimercaprol's role in treating heavy metal poisoning

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Compound of Interest		
Compound Name:	Dimercaprol	
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An In-depth Technical Guide on the Role of **Dimercaprol** in Treating Heavy Metal Poisoning

Abstract

Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent developed during World War II as an antidote to the arsenic-based chemical weapon, Lewisite.[1][2][3] It remains a critical drug for the treatment of acute poisoning by heavy metals, particularly arsenic, gold, inorganic mercury, and severe lead poisoning.[1][4][5] Its mechanism of action relies on its two sulfhydryl groups, which form stable, water-soluble complexes with heavy metals, preventing them from binding to and inactivating essential sulfhydryl-containing enzymes in the body.[4][6] [7] This action facilitates the excretion of the metal from the body, mitigating its toxic effects.[6] Despite its efficacy, **dimercaprol** has a narrow therapeutic index and can cause significant adverse effects, necessitating careful administration and monitoring.[1][4] This guide provides a comprehensive technical overview of **dimercaprol**, covering its mechanism of action, the pathophysiology of relevant heavy metal toxicities, clinical pharmacology, and administration protocols, intended for researchers, scientists, and drug development professionals.

Introduction

Dimercaprol (2,3-dimercaptopropan-1-ol) is a dithiol compound that has been a cornerstone of chelation therapy for over 70 years.[1][2] Its development was a pivotal moment in toxicology, providing the first effective antidote for arsenic-based chemical warfare agents.[3][8] Post-war, its application expanded to clinical toxicology for treating poisoning by various heavy metals.[2] [3] Heavy metals exert their toxicity primarily by binding to sulfhydryl groups in proteins,





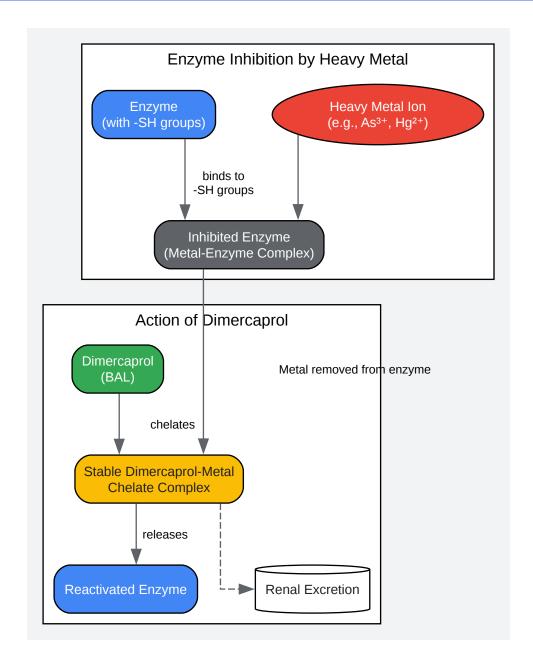


including critical metabolic enzymes, which disrupts their function and leads to cellular damage. [7][9][10] **Dimercaprol** acts as a competitive chelator, offering preferential binding sites for the metal ions.[1][4] It is administered via deep intramuscular injection, typically in a peanut oil solution.[1][11] While newer, less toxic analogues like succimer (DMSA) have been developed, **dimercaprol** remains an essential drug, particularly for severe, acute poisonings.[1][2]

Mechanism of Action Chelation Chemistry

The therapeutic effect of **dimercaprol** is derived from its chemical structure, which features two thiol (-SH) groups on adjacent carbon atoms.[2][8] These groups have a high affinity for heavy metal ions such as arsenic (As), mercury (Hg), and lead (Pb).[6][8] **Dimercaprol** chelates the metal by forming a stable five-membered ring complex.[2][12] This complex is more water-soluble than the metal alone, which facilitates its excretion via the kidneys.[6] By forming this stable chelate, **dimercaprol** effectively removes the metal from circulation and from its binding sites on endogenous proteins.[4][6]





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Caption: Mechanism of **Dimercaprol** Chelation.

Reversal of Enzyme Inhibition

Heavy metals like arsenic are toxic because they inhibit essential metabolic enzymes, such as the pyruvate dehydrogenase complex, by binding to their thiol residues.[13] This disrupts cellular respiration and energy production.[13] **Dimercaprol** is most effective when administered soon after exposure because it is better at preventing enzyme inhibition than at reactivating already inhibited enzymes.[12] It competes with the enzyme's sulfhydryl groups for

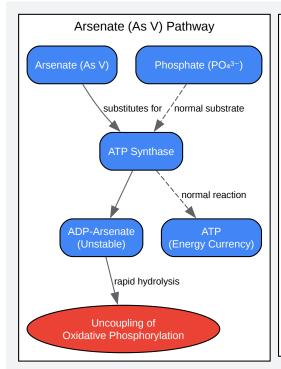


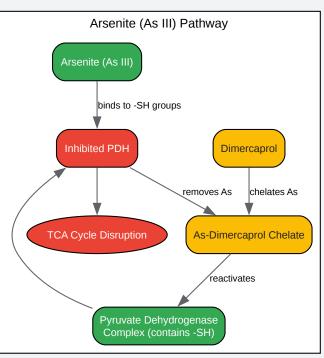
the metal ion, and by forming a more stable complex, it can extract the metal, thereby restoring enzyme function.[1][7]

Pathophysiology of Heavy Metal Toxicity Arsenic Toxicity Pathways

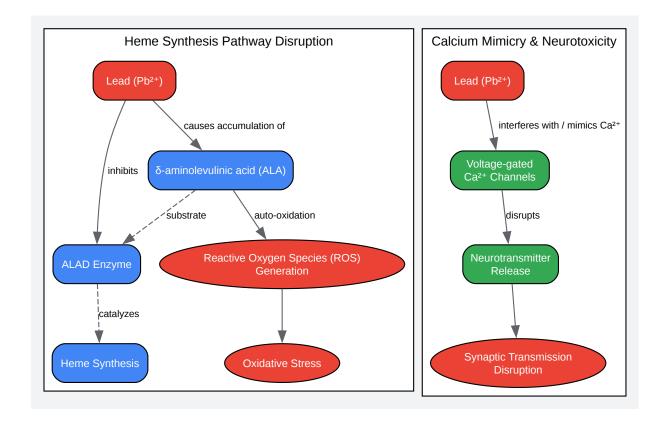
Arsenic exists in two primary inorganic oxidation states: trivalent arsenite (As³+) and pentavalent arsenate (As⁵+).[14] As³+ is considered more toxic due to its high affinity for sulfhydryl groups on proteins.[9][14] It disrupts cellular metabolism by inhibiting key enzymes in glycolysis and the citric acid cycle.[13] As⁵+ can act as a phosphate analog, substituting for phosphate in ATP synthesis to form an unstable arsenate ester that rapidly hydrolyzes, effectively uncoupling oxidative phosphorylation.[9]



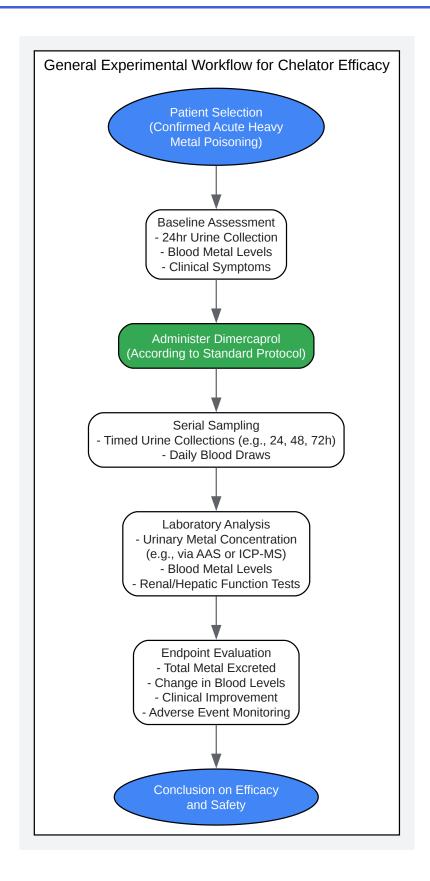












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